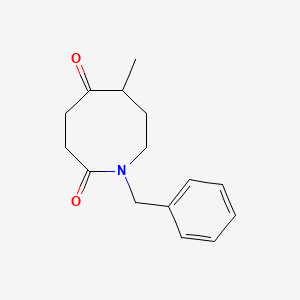

1-Benzyl-6-methylazocane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

88187-36-4 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

1-benzyl-6-methylazocane-2,5-dione |

InChI |

InChI=1S/C15H19NO2/c1-12-9-10-16(15(18)8-7-14(12)17)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

InChI Key |

IVDVLJDQVKCFKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C(=O)CCC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of 1 Benzyl 6 Methylazocane 2,5 Dione

Spectroscopic Analysis for Elucidating Complex Azocane (B75157) Structures

Spectroscopic methods are fundamental in piecing together the connectivity and spatial arrangement of atoms in molecules like 1-Benzyl-6-methylazocane-2,5-dione. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry would be essential for a thorough characterization.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy, including 2D Techniques (HMQC, HMBC)

NMR spectroscopy provides a detailed picture of the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. For this compound, one-dimensional ¹H and ¹³C NMR spectra would offer initial insights into the number and types of protons and carbons present.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these resonances and establishing the molecular framework. A Heteronuclear Single Quantum Coherence (HSQC) experiment directly correlates protons to the carbons they are attached to, simplifying the assignment of the methylene (B1212753) and methine groups within the azocane ring and the benzyl (B1604629) substituent. columbia.edu

To establish the connectivity between different parts of the molecule, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. sdsu.edu This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC would show correlations from the benzylic protons to the quaternary carbon of the phenyl group and to the nitrogen-adjacent carbonyl carbon (C2). Similarly, correlations between the methyl protons and the C6 and C7 carbons of the azocane ring would confirm the position of the methyl group.

| Technique | Purpose in Analyzing this compound |

| ¹H NMR | Determines the number and chemical environment of protons. |

| ¹³C NMR | Determines the number and chemical environment of carbon atoms. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, establishing the carbon skeleton and substituent placement. |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. ucalgary.ca By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₅H₁₉NO₂, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information, for example, the loss of the benzyl group (m/z 91) is a common fragmentation for benzyl-containing compounds. ucalgary.ca

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and torsional angles. ugm.ac.id This technique would also determine the absolute configuration of the stereocenter at the 6-position (if the starting material was enantiomerically pure) and reveal the preferred conformation of the eight-membered azocane ring in the crystalline form.

Conformational Studies of the Eight-Membered Azocane Ring System

The eight-membered ring of an azocane is a flexible system that can adopt multiple conformations. The presence of the benzyl group, the methyl group, and the two carbonyl groups in this compound will influence its conformational preferences.

Dynamic NMR Investigations for Ring Inversion Barriers

The different conformations of the azocane ring are often in rapid equilibrium at room temperature, leading to averaged signals in the NMR spectrum. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to study these dynamic processes. By lowering the temperature, it may be possible to "freeze out" individual conformers, allowing for their individual characterization. The temperature at which the signals for the distinct conformers coalesce can be used to calculate the energy barrier for the ring inversion process.

Computational Structural Elucidation and Modeling

In the absence of extensive empirical data, computational chemistry serves as a powerful tool for predicting and understanding the three-dimensional structure and conformational behavior of molecules like this compound. These theoretical methods provide deep insights into the molecule's potential energy surface, guiding the interpretation of experimental results and predicting molecular properties.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) offers an efficient computational approach to explore the vast conformational space of flexible molecules such as the eight-membered azocane ring system. This method treats molecules as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.

The conformational landscape of this compound is expected to be complex due to the inherent flexibility of the eight-membered ring. Unlike smaller rings, such as cyclopentane (B165970) or cyclohexane (B81311) which have well-defined, low-energy conformations, cyclooctane (B165968) and its derivatives can adopt a variety of shapes with similar energies. libretexts.orglumenlearning.com For the azocane-2,5-dione core, several low-energy conformations, such as boat-chair, boat-boat, and crown shapes, are anticipated. The presence of the benzyl and methyl substituents further complicates this landscape by introducing steric constraints and potential non-covalent interactions.

Molecular dynamics (MD) simulations, which use molecular mechanics principles to simulate the movement of atoms over time, can provide a more comprehensive understanding of the conformational dynamics. By simulating the molecule's behavior at a given temperature, MD can reveal the relative populations of different conformers and the energy barriers between them.

Illustrative Conformational Analysis Data:

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular mechanics analysis of this compound. The energy values are for illustrative purposes to show a plausible distribution of conformer energies.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |

| Boat-Chair-1 (BC-1) | 0.00 | C2-N1-C8-C7: -110, C4-C5-C6-N1: 75 | 45 |

| Boat-Chair-2 (BC-2) | 0.85 | C2-N1-C8-C7: 85, C4-C5-C6-N1: -90 | 25 |

| Twist-Boat (TB) | 1.50 | C2-N1-C8-C7: 60, C4-C5-C6-N1: 60 | 15 |

| Crown (C) | 2.50 | C2-N1-C8-C7: -120, C4-C5-C6-N1: -120 | 10 |

| Other | > 3.00 | N/A | < 5 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

For a more accurate determination of the geometries and energies of the most stable conformers identified through molecular mechanics, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) provide a good balance between computational cost and accuracy for molecules of this size.

By performing geometry optimizations, quantum chemical calculations can refine the structures of the various conformers of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles. Furthermore, they can yield valuable information about the electronic structure, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Illustrative Optimized Geometry and Electronic Structure Data:

The following table presents a hypothetical set of data that could be generated from DFT calculations on the lowest energy conformer (BC-1) of this compound.

| Parameter | Value |

| Optimized Bond Lengths (Å) | |

| C2=O | 1.22 |

| C5=O | 1.23 |

| N1-C2 | 1.35 |

| N1-C8 | 1.46 |

| C5-C6 | 1.52 |

| C6-N1 (Amide) | 1.38 |

| **Optimized Bond Angles (°) ** | |

| C8-N1-C2 | 125.5 |

| N1-C2=O | 121.0 |

| C4-C5=O | 119.8 |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.8 D |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

The combination of molecular mechanics and quantum chemical calculations provides a robust framework for the structural elucidation of complex molecules like this compound. While MM and MD simulations are ideal for exploring the vast conformational space, quantum chemical methods offer high-accuracy refinement of the most important structures and a detailed understanding of their electronic properties.

Chemical Reactivity and Derivatization Strategies for 1 Benzyl 6 Methylazocane 2,5 Dione

Transformations of the Dione (B5365651) Functionality within the Azocane (B75157) Ring

The two carbonyl groups within the azocane ring are expected to be key sites for chemical modification. The general reactivity of carbonyl compounds is well-established, involving nucleophilic addition and substitution reactions. libretexts.orggatech.edulibretexts.org

Selective Reduction Reactions of Carbonyl Centers

In the absence of specific studies on 1-Benzyl-6-methylazocane-2,5-dione, the selective reduction of its dione functionality can be inferred from general knowledge of carbonyl chemistry. The two carbonyl groups, being part of an amide and a ketone (or a second amide depending on the precise bonding arrangement which is not specified in the name alone), would likely exhibit different reactivities. Amide carbonyls are generally less reactive towards nucleophilic attack than ketone carbonyls due to resonance stabilization from the nitrogen lone pair. stackexchange.com

One could anticipate that chemoselective reduction might be achievable using specific reducing agents. For instance, milder reducing agents might selectively target the more electrophilic carbonyl group. The stereochemical outcome of such reductions would be influenced by the conformation of the eight-membered ring and the steric hindrance imposed by the benzyl (B1604629) and methyl substituents.

Condensation and Substitution Reactions Involving the Dione System

Condensation reactions, such as those involving enolates, are fundamental transformations for carbonyl compounds. wikipedia.org The dione system in this compound could potentially undergo intramolecular condensation reactions, such as a Dieckmann-type cyclization, if the ring stereochemistry allows for the appropriate proximity of the reactive centers. rsc.org Intermolecular condensation reactions with various nucleophiles could also be envisioned, leading to the formation of more complex molecular architectures.

Substitution reactions at the α-carbons to the carbonyl groups are also a possibility, proceeding through enol or enolate intermediates. wikipedia.org The regioselectivity of such reactions would be a critical aspect to investigate, likely influenced by the electronic and steric environment of each α-position.

Modifications on the Azocane Nitrogen Atom (Beyond Initial Benzylation)

The nitrogen atom of the azocane ring, already substituted with a benzyl group, represents another potential site for derivatization.

Further N-Alkylation or Acylation Strategies

While the nitrogen is already tertiary, further reactivity is not entirely precluded. For instance, N-debenzylation followed by the introduction of other N-alkyl or N-acyl groups could provide access to a diverse range of analogs. Methods for N-debenzylation are known in the literature and often involve catalytic hydrogenation or the use of strong acids. researchgate.netmdpi.com Subsequent N-alkylation or N-acylation could then be performed using standard procedures. mdpi.combeilstein-journals.org The synthesis of N-acetyl diazocine derivatives has been reported, indicating that acylation of such ring systems is feasible. beilstein-journals.org

Reactivity at the Methyl Substituent (C-6 Position)

The methyl group at the C-6 position is generally considered less reactive. However, under specific conditions, such as radical-mediated reactions or through the use of powerful organometallic reagents, functionalization of this position might be possible. Studies on the functionalization of methyl-substituted aza-aromatics have shown that these groups can be activated for further reactions. biorxiv.orgbiorxiv.org Whether similar strategies could be applied to a saturated azocane system is a question that would require experimental validation.

Regioselective Functionalization of the Macrocyclic Azocane Scaffold

Achieving regioselective functionalization on a flexible, multi-functionalized macrocycle like this compound is a significant synthetic challenge. The inherent reactivity of the different functional groups would need to be carefully controlled. Computational studies could assist in predicting the most likely sites for reaction based on electronic and steric factors, guiding the development of selective synthetic methodologies. rsc.org The synthesis of eight-membered lactams through various cyclization strategies has been an area of active research, and these methods could potentially be adapted for the synthesis and subsequent functionalization of the target molecule. nih.govresearchgate.netrsc.org

Information Deficit on this compound Hampers Detailed Chemical Analysis

A comprehensive review of available scientific literature reveals a significant lack of specific data on the chemical compound this compound. Despite extensive searches, no dedicated research articles, synthetic reports, or mechanistic studies detailing the chemical reactivity and derivatization strategies for this particular molecule could be identified.

The initial investigation sought to elaborate on the chemical behavior of the this compound core, focusing on reactions at its carbonyl groups, the integrity and modification of the eight-membered azocane ring, and the reactivity of the N-benzyl substituent. Furthermore, the planned analysis intended to explore various derivatization approaches to modify its scaffold for potential applications. A key part of the intended article was to delve into the mechanistic underpinnings of its characteristic reactions.

However, the absence of published research on this compound makes it impossible to provide a scientifically accurate and detailed account as per the requested outline. Information on analogous but structurally distinct compounds, such as piperazine-2,5-diones, which are six-membered ring systems, is available but does not directly apply to the specified eight-membered azocane structure. General synthetic methodologies for other heterocyclic systems like azocines, tetrazoles, and diazocines were also found, but none specifically address the synthesis or reactivity of this compound.

Consequently, the creation of an in-depth article focusing solely on the chemical reactivity and derivatization of this compound is not feasible at this time due to the lack of foundational research and data in the public domain. Further empirical studies are required to elucidate the chemical properties of this compound before a comprehensive review can be compiled.

Theoretical and Computational Chemistry of 1 Benzyl 6 Methylazocane 2,5 Dione

Electronic Structure Calculations (e.g., Frontier Molecular Orbital Analysis, HOMO-LUMO)

Electronic structure calculations are fundamental to understanding the reactivity and kinetic stability of a molecule. For 1-Benzyl-6-methylazocane-2,5-dione, these calculations are typically performed using density functional theory (DFT) methods, such as B3LYP with a basis set like 6-31G+(d,p). nih.gov

A key component of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, indicating its nucleophilic character, while the LUMO represents its ability to accept an electron, indicating its electrophilic character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability, high chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely distributed around the electron-rich regions, such as the benzyl (B1604629) ring and the nitrogen atom, while the LUMO would be concentrated on the electron-deficient carbonyl carbons of the dione (B5365651) moiety. Molecular electrostatic potential (MEP) mapping further elucidates these reactive sites, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Interactive Table: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.85 | Represents the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.23 | Represents the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.62 | A larger gap indicates higher kinetic stability and lower chemical reactivity. nih.gov |

| Ionization Potential | 6.85 | Estimated energy required to remove an electron from the molecule. |

| Electron Affinity | 1.23 | Estimated energy released when an electron is added to the molecule. |

Quantum Chemical Predictions of Reaction Pathways and Transition States

Quantum chemical calculations are powerful tools for predicting the feasibility of chemical reactions, elucidating mechanisms, and identifying transition states. nih.govrsc.org For this compound, these methods can be used to explore potential synthetic routes or predict its metabolic degradation pathways. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. nih.gov

Methods like the Artificial Force Induced Reaction (AFIR) can be employed to systematically and automatically search for reaction pathways between given reactants and products without predefined reaction coordinates. nih.gov This approach is invaluable for discovering novel reactions or understanding complex reaction networks. nih.gov The calculations provide the energies of all stationary points on the pathway, including reactants, intermediates, transition states, and products. The energy of the transition state determines the activation energy barrier, which is the primary factor controlling the reaction rate. beilstein-journals.org A lower activation barrier corresponds to a faster reaction. These predictive capabilities allow for the computational screening of various reaction conditions and catalysts, guiding experimental work and minimizing trial-and-error efforts. rsc.org

Molecular Docking and Dynamics Simulations for Prospective Biological Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme, which is crucial in the early stages of drug discovery. nih.govlew.ro

Molecular docking involves placing the ligand into the binding site of a target protein in various orientations and conformations to find the most stable binding mode, which is typically the one with the lowest binding energy. nih.gov Following docking, MD simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex. nih.gov These simulations model the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding. nih.gov

The primary outputs of a molecular docking study are the predicted binding mode(s) and the corresponding binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.govnih.gov The binding mode describes the precise orientation of the ligand within the protein's active site and identifies the specific intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov

For this compound, the benzyl group could engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), while the carbonyl oxygens of the dione moiety are potential hydrogen bond acceptors. The binding affinity provides a quantitative estimate of how strongly the ligand binds to the target. A lower (more negative) binding energy generally indicates a more favorable and stable interaction. lew.ro These predictions help prioritize compounds for synthesis and experimental testing. nih.gov

Interactive Table: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value/Description |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | Formed between the carbonyl oxygen (O) of the dione and the backbone NH of Met793. |

| Hydrophobic Interactions | Benzyl group interacting with Leu718, Val726, Ala743. |

| Predicted Inhibition Constant (Ki) | 550 nM |

Once docked, molecular dynamics simulations are used to analyze the conformational behavior of this compound within the protein's binding site. nih.gov These simulations reveal how the ligand's conformation might adapt to the binding pocket and how the protein structure might adjust in response to the ligand. This is particularly important for a molecule with a flexible eight-membered ring. The simulation can show whether the initial docked pose is stable over time or if the ligand reorients to find a more favorable conformation. This analysis provides a more accurate picture of the binding event than static docking alone and can reveal the existence of multiple stable binding modes, which can be crucial for accurately predicting binding affinity. nih.gov

Prediction of Conformational Landscape and Flexibility within the Azocane (B75157) Ring

The eight-membered azocane ring in this compound possesses significant conformational flexibility. Understanding its conformational landscape—the collection of all its accessible, low-energy shapes—is essential for comprehending its properties and biological interactions. Computational methods can be used to systematically search for and evaluate the energies of different ring conformations (e.g., boat-chair, twist-boat).

This analysis can be performed in isolation (in vacuum or solvent) or within a protein-ligand complex. nih.gov The results reveal the preferred conformations of the molecule and the energy barriers between them. The flexibility of the azocane ring allows the molecule to adopt different shapes to fit into various binding pockets, which can be a desirable property in a drug candidate. However, high flexibility can also come with an entropic penalty upon binding. Therefore, predicting the conformational landscape helps to understand the balance between pre-organization and adaptability in its interaction with biological targets. nih.gov

Mechanistic Investigations of Biological Activities of 1 Benzyl 6 Methylazocane 2,5 Dione Derivatives

Elucidation of Molecular Targets and Cellular Pathways

Enzyme Inhibition Mechanisms (e.g., Hsp90 inhibitors, DNA gyrase, as seen in related macrocyclic lactams)

No studies were found that investigated the inhibitory effects of 1-Benzyl-6-methylazocane-2,5-dione on any enzymes, including Hsp90 or DNA gyrase.

Receptor Modulation Studies and Ligand-Receptor Interactions

There is no available data on the interaction of this compound with any biological receptors.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Impact of the N-Benzyl Moiety on Biological Activity and Selectivity

No research has been published detailing the role of the N-benzyl group in the biological activity or target selectivity of this compound.

Influence of the Methyl Group at C-6 on Target Binding

The effect of the C-6 methyl group on the target binding of this compound has not been investigated in any published studies.

Role of the Dione (B5365651) Functionality in Bioactivity and Mechanistic Action

The contribution of the 2,5-dione functional group to the bioactivity and mechanism of action of this compound remains uncharacterized.

Mechanistic Insights into Cellular Effects

The precise molecular mechanisms underpinning the biological activities of this compound and its derivatives are a subject of ongoing research. Preliminary investigations into related structural analogs, such as piperidine (B6355638) derivatives, have provided some initial clues. For instance, studies on certain benzyl-substituted piperidin-4-ones have explored their potential to inhibit cell proliferation and induce apoptosis, key processes in cancer biology. However, detailed molecular pathway analysis directly implicating this compound remains to be extensively documented in publicly available literature.

Future research in this area would likely focus on identifying the specific intracellular targets and signaling cascades modulated by these compounds. Techniques such as transcriptomics, proteomics, and kinase profiling could be employed to elucidate the molecular pathways affected. For example, investigations might explore whether these compounds interfere with critical cell cycle checkpoints, activate pro-apoptotic proteins like caspases, or inhibit survival pathways such as the PI3K/Akt/mTOR pathway. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.

Investigation of Stereochemical Influence on Biological Interactions and Target Specificity

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, can have a profound impact on its biological activity. In the context of this compound and its derivatives, the presence of chiral centers means that different stereoisomers can exist. These isomers, while having the same chemical formula and connectivity, may exhibit significantly different affinities for their biological targets.

Research on structurally related heterocyclic compounds has demonstrated the critical role of stereochemistry in determining biological outcomes. For example, studies on t(3)-benzyl-r(2),c(6)-diarylpiperidin-4-ones have utilized spectroscopic methods like high-resolution NMR to characterize the stereochemistry of synthesized compounds. nih.gov This analysis revealed that different isomers can adopt distinct conformations, such as chair or boat forms, which in turn influences how they interact with biological macromolecules. nih.gov The orientation of the benzyl (B1604629) group and other substituents has been shown to be a key determinant of these conformational preferences. nih.gov

The differential interaction of stereoisomers with their targets is a cornerstone of pharmacology. It is plausible that one stereoisomer of this compound could fit snugly into the binding site of a target protein, leading to a potent biological response, while its mirror image (enantiomer) may bind weakly or not at all. This specificity arises from the chiral nature of biological targets like enzymes and receptors. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are essential steps in understanding their structure-activity relationships and identifying the most active and specific therapeutic candidates.

Future Directions and Emerging Research Avenues for Azocane 2,5 Dione Scaffolds

Development of Advanced Synthetic Methodologies for Diversification and Library Generation

The ability to rapidly and efficiently create a wide array of structurally diverse analogs is fundamental to exploring the therapeutic potential of any chemical scaffold. For azocane-2,5-diones, future research will heavily focus on the development of advanced synthetic methodologies to generate extensive compound libraries. Current synthetic routes to similar scaffolds, such as the synthesis of 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-diones, often involve the condensation of diamines with dicarboxylic acid derivatives. mdpi.com Future methodologies will likely expand upon these foundational reactions, aiming for greater efficiency, modularity, and the introduction of diverse functional groups.

Key areas of development will include:

Solid-Phase Synthesis: Adapting and optimizing solid-phase synthesis techniques will enable high-throughput production of azocane-2,5-dione libraries. This approach facilitates purification and allows for the systematic variation of substituents at multiple positions around the macrocyclic core.

Diversity-Oriented Synthesis (DOS): DOS strategies will be crucial for creating collections of compounds with significant structural and stereochemical complexity. This can be achieved by employing a series of branching and folding pathways starting from a common intermediate, leading to a wide range of molecular shapes and functionalities.

Late-Stage Functionalization: Developing methods for the selective modification of the azocane-2,5-dione core at a late stage in the synthetic sequence is a high-priority research avenue. This would allow for the rapid generation of analogs from a common advanced intermediate, accelerating the structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of novel therapeutics based on the azocane-2,5-dione scaffold. nih.gov These computational tools can analyze vast datasets to identify promising molecular patterns and predict the biological activity and physicochemical properties of virtual compounds before their synthesis.

Future applications of AI and ML in this context will likely involve:

Predictive Modeling: Machine learning algorithms, such as random forests and neural networks, can be trained on data from existing macrocyclic compounds to predict the activity of new azocane-2,5-dione derivatives against specific biological targets. springer.com This in-silico screening can prioritize the synthesis of compounds with the highest probability of success. springer.com

De Novo Design: Generative AI models can design entirely new azocane-2,5-dione derivatives with desired properties. By providing the model with a set of target parameters (e.g., high potency, low toxicity, good cell permeability), it can generate novel chemical structures that are optimized for a particular therapeutic application.

Quantitative Structure-Activity Relationship (QSAR) Studies: AI-driven QSAR models can provide deep insights into the relationships between the chemical structure of azocane-2,5-dione analogs and their biological activity. nih.gov This understanding is critical for the iterative process of lead optimization.

Exploration of Novel Biological Targets for Macrocyclic Lactams and Diones

A significant area of future research will be the identification of novel biological targets for compounds based on the azocane-2,5-dione scaffold. The unique conformational flexibility and size of this eight-membered ring system may allow it to interact with challenging protein targets that are often considered "undruggable" by traditional small molecules.

Potential biological targets to be explored include:

Protein-Protein Interactions (PPIs): The extended surface area of macrocycles like azocane-2,5-diones makes them well-suited to disrupt PPIs, which are implicated in a wide range of diseases, including cancer and autoimmune disorders.

Enzymes: Substituted azocane-2,5-diones could be designed as potent and selective enzyme inhibitors. For example, research on other macrocyclic compounds has led to the development of inhibitors for kinases such as apoptosis signal-regulating kinase 1 (ASK1). nih.gov

Ion Channels and Transporters: The scaffold could be modified to interact with the complex structures of ion channels and transporters, which are important targets in neuroscience and cardiovascular disease.

The search for new targets will be facilitated by high-throughput screening of azocane-2,5-dione libraries against diverse panels of biological assays. Techniques like photoaffinity labeling, using azido-substituted analogs, could also be employed to identify the direct molecular targets of active compounds. nih.gov

Elucidation of Untapped Mechanistic Pathways and Therapeutic Potential

A crucial aspect of future research will be to move beyond target identification and delve into the detailed mechanistic pathways through which azocane-2,5-dione derivatives exert their biological effects. Understanding these mechanisms is essential for translating promising lead compounds into effective and safe therapies.

Key research activities in this area will include:

Cellular and Molecular Biology Studies: Once an active compound and its target are identified, detailed studies will be needed to understand the downstream signaling events and cellular consequences of target engagement.

In Vivo Studies: The evaluation of lead compounds in animal models of disease will be critical to assess their therapeutic potential, pharmacokinetics, and pharmacodynamics. The anticancer activities of some azine derivatives, for instance, have been evaluated against various carcinoma cell lines. nih.gov

Exploration of New Therapeutic Areas: While initial studies might focus on established areas like oncology, the unique properties of the azocane-2,5-dione scaffold may open up possibilities in other therapeutic areas such as neurodegenerative diseases, infectious diseases, and metabolic disorders. For example, some novel piperazine (B1678402) derivatives have shown potential as antimicrobial and antioxidant agents. japsonline.com

The synthesis of novel heterocyclic scaffolds, such as the tricyclic 5,10-dihydrobenzo[b]thieno[3,4-f] nih.govnih.govdiazocine-4,11-dione, highlights the potential for creating structurally unique molecules with diverse biological activities. mdpi.com By systematically exploring the synthetic, biological, and mechanistic landscape, the research community can unlock the full therapeutic potential of the azocane-2,5-dione scaffold and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.